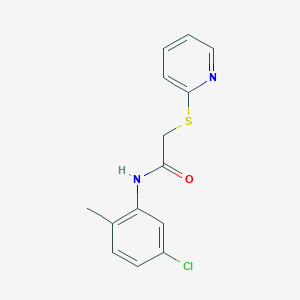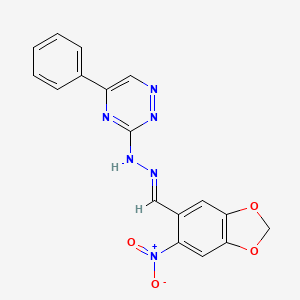
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GYKI-52466, and it belongs to the quinazoline family of compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood. However, it has been shown to act as a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor. This results in the inhibition of excitatory neurotransmission, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of various enzymes and proteins, including phosphodiesterase, protein kinase C, and nitric oxide synthase. In vivo studies have shown that it can modulate neurotransmitter release, reduce seizure activity, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of research, which makes it a versatile tool compound. However, one limitation is its non-specific binding to other receptors and proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione. One direction is the development of more selective and potent analogs of the compound for use as drug candidates. Another direction is the investigation of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its interactions with other receptors and proteins.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a multi-step process that involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification and isolation. This synthesis method has been well-established, and it has been used to produce large quantities of this compound for research purposes.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. In pharmacology, it has been used as a tool compound to study the properties of ionotropic glutamate receptors. In biochemistry, it has been used to investigate the mechanisms of action of various enzymes and proteins.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-17-13-8-3-2-7-12(13)14(19)18(15(17)20)11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKSHBZMDSUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)



![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)
![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)